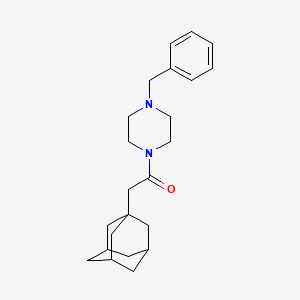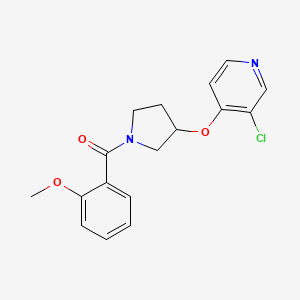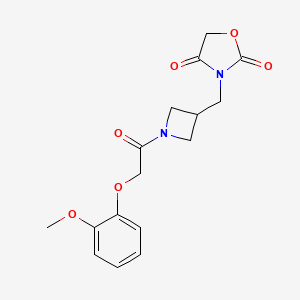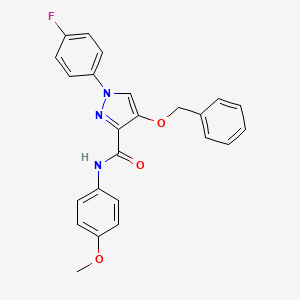
N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic molecule that appears to be designed for potential pharmacological applications, given its structural complexity and the presence of multiple functional groups that are often seen in drug molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex molecules like N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide likely involves multi-step reactions, including the formation of amide bonds and the introduction of sulfur-containing substituents. The papers provided do not detail the synthesis of this exact compound, but they do discuss related synthetic methods. For instance, the synthesis of N-1-Naphthyl-3-oxobutanamide involves reactions in ethanol/piperidine solution under reflux conditions . Such conditions could potentially be relevant for the synthesis of the piperidine moiety in the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H- and 13C-NMR spectroscopy and X-ray crystallography . These techniques would likely be applicable to the analysis of N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide as well. Theoretical calculations, such as GIAO/B3LYP, could be used to predict chemical shifts and understand the electronic environment of the molecule .
Chemical Reactions Analysis
The compound contains functional groups such as amides and thioethers, which can undergo various chemical reactions. The papers provided do not discuss the reactions of this specific compound, but they do provide examples of reactions involving similar functional groups. For example, the reaction of pyridine derivatives with α-haloketones to yield nicotinamides suggests that the amide group in the target compound could participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of a piperidine ring, for example, could affect the compound's basicity, while the tetrahydro-2H-pyran moiety could influence its hydrophobicity. The papers provided do not discuss the properties of the exact compound , but they do analyze related compounds, which can provide a basis for predicting properties such as solubility, melting point, and stability .
Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, such as N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, often undergo synthesis and characterization studies to elucidate their chemical properties and potential applications. For example, studies involving the synthesis of pyrazolone derivatives and piperidine analogs highlight methodologies for creating compounds with specific biological or chemical activity profiles. Synthesis approaches can involve atom-economic and stereoselective methods, leading to novel structures with potential therapeutic applications (Kumar et al., 2008).
Biological Activities
Research into compounds with piperidine and pyrazolone moieties, similar to the one , often explores their biological activities. These studies can include investigations into antimicrobial, antifungal, or antiviral effects. For instance, compounds with these functionalities have been examined for their efficacy against various strains of Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases (Kumar et al., 2008). Additionally, such compounds are studied for their potential as HIV-1 entry inhibitors, demonstrating the broad spectrum of pharmacological interests associated with these structures (Zhao et al., 2005).
Electrochemical Studies
The electrochemical properties of compounds featuring specific functional groups can also be a significant area of research. These studies provide insights into the compounds' reactivity and potential applications in materials science or as chemical sensors. For example, novel Mannich bases bearing the pyrazolone moiety have been subjected to electrochemical studies to understand their reactivity and potential applications better (Naik et al., 2013).
properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-27-18-5-3-2-4-17(18)22-20(25)19(24)21-14-15-6-10-23(11-7-15)16-8-12-26-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJOQOWOLZWSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)


![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)


![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)
